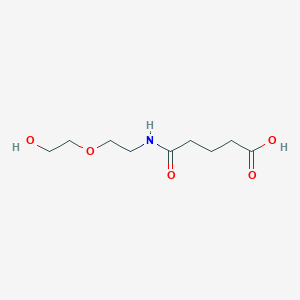
5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid typically involves the reaction of 2-(2-Hydroxyethoxy)ethylamine with a suitable precursor, such as a keto acid. The reaction conditions often include the use of a solvent like dimethylformamide (DMF) and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the keto group can yield an alcohol.
Scientific Research Applications
5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethanol
- 2,2’-{[2-(2-Hydroxyethoxy)ethyl]imino}diethanol
Uniqueness
5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO5 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
5-[2-(2-hydroxyethoxy)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H17NO5/c11-5-7-15-6-4-10-8(12)2-1-3-9(13)14/h11H,1-7H2,(H,10,12)(H,13,14) |
InChI Key |
OGDCNKAHMPIJSO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCCOCCO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















